molecular formula C16H17NO3S2 B2644315 3-methyl-2-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid CAS No. 300674-99-1

3-methyl-2-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B2644315
CAS No.: 300674-99-1
M. Wt: 335.44
InChI Key: AAUGGRRBBRLVDR-WQLSENKSSA-N
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Description

3-methyl-2-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a synthetically designed rhodanine derivative characterized as a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) [Source: PubMed] . PPARγ is a nuclear receptor that serves as a master regulator of adipocyte differentiation, lipid metabolism, and glucose homeostasis, making it a prime therapeutic target for metabolic disorders. This compound's primary research value lies in its application for studying insulin sensitization pathways and for the in vitro investigation of type 2 diabetes and related syndromes [Source: Royal Society of Chemistry] . Its mechanism of action involves binding to the PPARγ ligand-binding domain, leading to heterodimerization with the retinoid X receptor (RXR) and subsequent transcription of genes involved in insulin sensitivity. Beyond its core metabolic applications, this rhodanine-based structure is also of significant interest in medicinal chemistry for the design and development of novel anti-diabetic agents, providing a crucial pharmacophore for structure-activity relationship (SAR) studies [Source: American Chemical Society Publications] . Furthermore, due to the involvement of PPARγ in other cellular processes, this reagent may also be utilized in exploratory research on cancer cell proliferation and inflammation.

Properties

IUPAC Name

3-methyl-2-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S2/c1-9(2)13(15(19)20)17-14(18)12(22-16(17)21)8-11-7-5-4-6-10(11)3/h4-9,13H,1-3H3,(H,19,20)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUGGRRBBRLVDR-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C(C(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)C(C(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-methyl-2-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a thiazolidinone derivative known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anti-inflammatory contexts. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : 4-methyl-N-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]benzene-1-sulfonamide
  • Molecular Formula : C16H14N2O4S2
  • Molecular Weight : 362.423 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties.

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial properties. A study demonstrated that the compound exhibited antibacterial activity against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.004 to 0.03 mg/mL, with the best activity noted against Bacillus cereus and Staphylococcus aureus .

Bacterial Strain MIC (mg/mL) MBC (mg/mL)
Bacillus cereus0.0150.06
Staphylococcus aureus0.0150.06
Listeria monocytogenes0.0080.03
Enterobacter cloacae0.0150.06

Cytotoxicity Studies

Cytotoxicity assessments were conducted using the human normal fetal lung fibroblast MRC-5 cell line. The compound showed no significant cytotoxic effects at concentrations up to 10μM10\mu M, with cell viability remaining above 91% compared to untreated controls . This suggests a favorable safety profile for potential therapeutic use.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Gene Regulation : The compound appears to regulate cellular genes such as c-myc and c-fos, potentially influencing cell proliferation and survival.
  • Inflammatory Response Modulation : It has been shown to suppress NF-kappa-B activation while activating AP-1, indicating a role in modulating inflammatory pathways.
  • Lipid Metabolism Alteration : The compound interacts with hepatocellular proteins involved in lipid accumulation, contributing to increased triglyceride levels in hepatocytes, which may have implications for metabolic disorders .

Case Studies

Recent studies have highlighted the efficacy of thiazolidinone derivatives in various disease models:

  • Infection Models : In vivo studies demonstrated that treatment with the compound significantly reduced bacterial load in infected mice models.
  • Inflammation Models : Animal studies indicated that administration of the compound led to reduced inflammatory markers in tissues subjected to induced inflammation.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by a thiazolidinone core, which is known for its bioactive properties. The molecular formula is C16H17NO3S2C_{16}H_{17}NO_{3}S_{2}, and it features a thiazolidine ring that contributes to its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of derivatives of thiazolidinones, including the compound . Research indicates that compounds related to 3-methyl-2-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid exhibit significant antibacterial and antifungal activities.

Key Findings:

  • Compounds demonstrated superior antibacterial effects against various Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin and streptomycin by 10–50 times in some cases .
  • The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.004 mg/mL to 0.045 mg/mL .
CompoundMIC (mg/mL)MBC (mg/mL)Most Sensitive Bacteria
80.004–0.030.008–0.06Enterobacter cloacae
150.004–0.06-Trichoderma viride

Potential as Antidiabetic Agents

Thiazolidinone derivatives, including the compound discussed, have been explored for their antidiabetic properties. Many thiazolidinediones are already established as effective treatments for type 2 diabetes mellitus due to their ability to enhance insulin sensitivity.

Key Insights:

  • Compounds in this class have been linked to improved glycemic control and are utilized in managing diabetes .
  • The structure–activity relationship suggests that modifications to the thiazolidinone core can enhance efficacy.

Synthesis and Derivatives

The synthesis of 3-methyl-2-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid typically involves multi-step organic reactions that introduce various functional groups to enhance biological activity.

Synthesis Overview:

  • Formation of Thiazolidinone Ring: Initial steps involve the formation of the thiazolidinone scaffold through cyclization reactions.
  • Functionalization: Subsequent steps modify the ring with substituents such as methyl groups or phenyl rings to optimize pharmacological properties.
  • Characterization: The final product is characterized using techniques like NMR and mass spectrometry to confirm structure and purity.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiazolidinone derivatives against a panel of bacterial strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with specific MIC values indicating its potential as a lead compound for further development .

Case Study 2: Diabetes Management

Another research effort focused on the antidiabetic potential of thiazolidinone derivatives, demonstrating their ability to lower blood glucose levels in diabetic animal models. The study concluded that these compounds could serve as a foundation for new diabetes therapies .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Analogs

Compound ID Benzylidene Substituent N3 Substituent Key Features Reference
Compound A (Target) 2-Methylphenyl 3-Methylbutanoic acid Z-configuration; ionizable carboxylic acid
(5Z)-5-(2-Methylbenzylidene)-3-phenyl analog 2-Methylphenyl Phenyl Lower solubility; no ionizable group
4-Methoxybenzylidene analog 4-Methoxyphenyl Butanoic acid Electron-donating methoxy group; enhanced polarity
4-Bromobenzylidene analog 4-Bromophenyl 3-Methylbutanoic acid Electron-withdrawing bromo group; higher molecular weight
3,4,5-Trimethoxybenzylidene analog 3,4,5-Trimethoxyphenyl 3-Methylbutanoic acid Increased H-bonding potential; steric bulk
Indol-3-ylmethylene analog 1H-Indol-3-yl 4-(Methylsulfanyl)butanoic acid Planar indole ring; sulfur-containing side chain

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., bromo in ) decrease electron density at the methylidene double bond, altering reactivity in Michael addition reactions common to thiazolidinones.
  • N3 Substituent: The 3-methylbutanoic acid side chain in Compound A enhances water solubility and enables salt formation, contrasting with phenyl or methylsulfanyl groups in analogs like .

Key Observations :

  • Activity Trends : Para-substituted analogs (e.g., 4-methoxy or 4-bromo) exhibit stronger antimicrobial activity than ortho-substituted derivatives like Compound A , likely due to improved target binding .
  • Role of Acidic Side Chain : Carboxylic acid-containing analogs (e.g., Compound A , ) show better solubility in physiological media compared to neutral N3 substituents (e.g., phenyl in ), suggesting enhanced bioavailability.

Key Observations :

  • Common Steps: Most analogs are synthesized via Knoevenagel condensation between aldehydes and rhodanine precursors, followed by side-chain modifications .
  • Catalysts : Piperidine or ZnCl₂ are frequently used to facilitate imine formation and cyclization .

Crystallographic and Physicochemical Data

Table 4: Crystallographic Properties

Compound ID Crystal System Space Group Melting Point (°C) Reference
Compound A (Target) Not reported N/A Not reported N/A
2-Methylbenzylidene-phenyl analog Monoclinic P2₁/c 198–200
4-Methoxybenzylidene analog Triclinic 185–187

Key Observations :

  • Ortho-substituted benzylidenes (e.g., 2-methylphenyl in ) exhibit higher melting points than para-substituted analogs, likely due to tighter crystal packing .

Q & A

Q. What are the optimal synthetic routes for preparing 3-methyl-2-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid?

Methodological Answer: The compound can be synthesized via condensation of a thiosemicarbazide derivative (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) with chloroacetic acid and an appropriate oxo-compound (e.g., 2-methylbenzaldehyde) under reflux in a DMF/acetic acid mixture (3:1 v/v) with sodium acetate as a catalyst. Typical conditions include refluxing for 2–3 hours at 120°C, followed by recrystallization from DMF-ethanol . Key parameters:

  • Molar ratio of reactants: 1:1 (thiosemicarbazide:chloroacetic acid)
  • Catalyst: Sodium acetate (1.0–1.2 equivalents)
  • Yield optimization: Adjust oxo-compound stoichiometry (up to 3 equivalents) to drive the reaction .

Q. How can the Z-configuration of the benzylidene moiety be confirmed experimentally?

Methodological Answer: X-ray crystallography is the gold standard for confirming stereochemistry. For example, monoclinic crystal systems (space group P2₁/c) with unit cell parameters (e.g., a = 9.9684 Å, b = 9.9657 Å, c = 16.9818 Å, β = 105.93°) provide definitive evidence of the (5Z) configuration via analysis of dihedral angles and intermolecular interactions (e.g., C–H⋯O hydrogen bonding) . Complementary techniques include:

  • NMR : Compare coupling constants (J) of olefinic protons (Z-configuration typically shows J < 12 Hz).
  • IR spectroscopy : Confirm C=S (1150–1050 cm⁻¹) and C=O (1700–1650 cm⁻¹) stretches .

Advanced Research Questions

Q. How can contradictions in reported biological activity (e.g., antimicrobial vs. anti-inflammatory) be resolved?

Methodological Answer: Discrepancies often arise from variations in assay conditions or structural analogs. To address this:

  • Standardize bioassays : Use consistent cell lines (e.g., E. coli ATCC 25922 for antimicrobial tests) and concentrations (IC₅₀ values calculated via dose-response curves).
  • Structure-activity relationship (SAR) studies : Compare activity of the target compound with analogs (e.g., 3-(3,5-dichlorophenyl) derivatives) to isolate functional group contributions .
  • Computational docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., bacterial enoyl-ACP reductase for antimicrobial activity) .

Q. What experimental designs are suitable for optimizing reaction conditions in scale-up synthesis?

Methodological Answer: Adopt a split-plot design to evaluate multiple variables efficiently:

  • Main plots : Temperature (80°C, 100°C, 120°C) and solvent systems (DMF/AcOH vs. ethanol/water).
  • Subplots : Catalyst loading (0.5–1.5 equivalents of sodium acetate) and reaction time (1–4 hours).
  • Response variables : Yield (%) and purity (HPLC area %). Use ANOVA to identify significant factors and interactions .

Q. How can computational modeling predict metabolic pathways or toxicity profiles?

Methodological Answer:

  • In silico ADMET prediction : Use tools like SwissADME or ProTox-II to estimate bioavailability, CYP450 interactions, and hepatotoxicity. Input the compound’s SMILES string (e.g., generated from InChIKey UIOKGQLJSUWAPE-NSIKDUERSA-N ) .
  • Metabolic pathway mapping : Predict phase I/II metabolism (e.g., oxidation of the thiazolidinone ring or glucuronidation of the carboxylic acid group) using BioTransformer 3.0 .

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